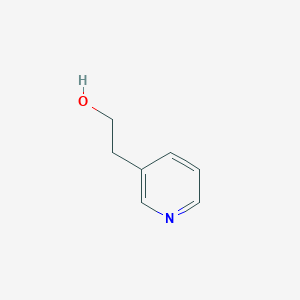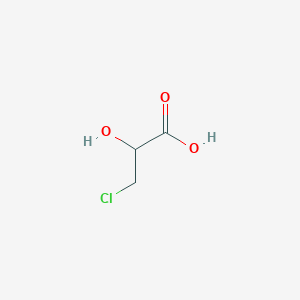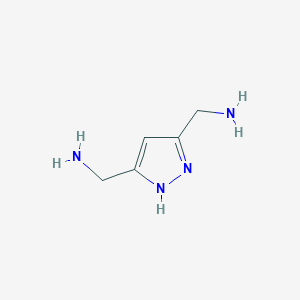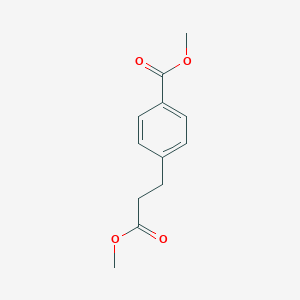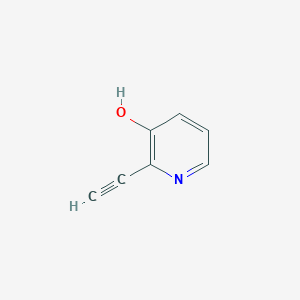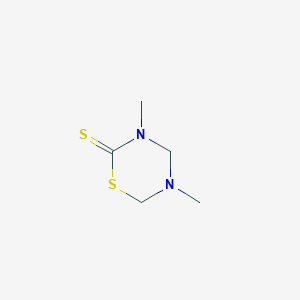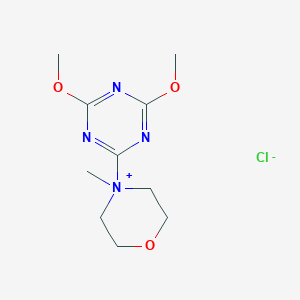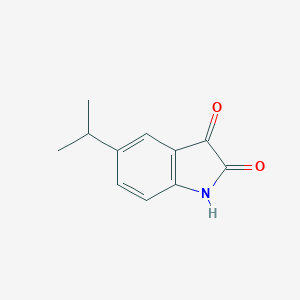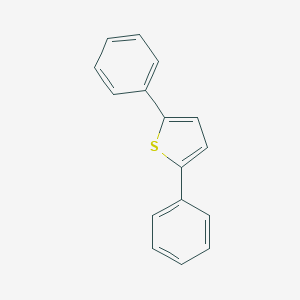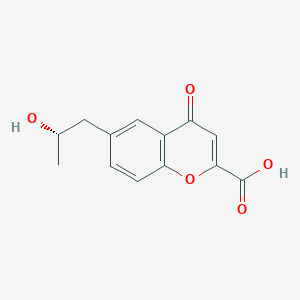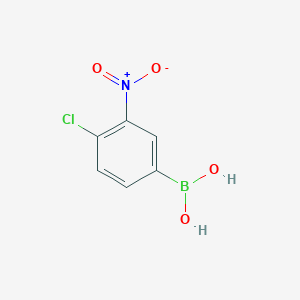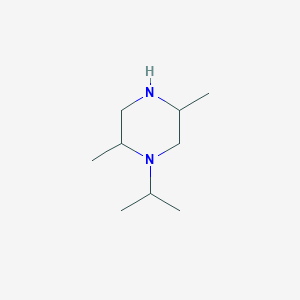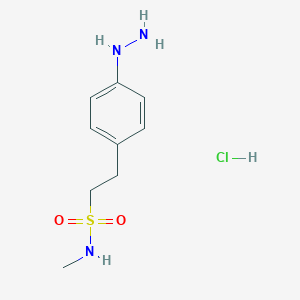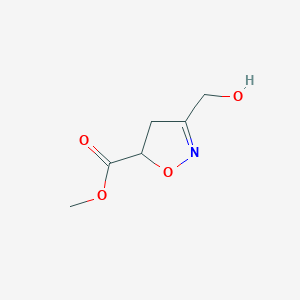
Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate, also known as Mocetinostat, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of cancer. It is a histone deacetylase (HDAC) inhibitor, which means that it works by blocking the activity of enzymes that are involved in the regulation of gene expression.
Mécanisme D'action
Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC enzymes remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDAC activity, Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate can increase the acetylation of histone proteins, which can lead to the activation of tumor suppressor genes and the repression of oncogenes.
Effets Biochimiques Et Physiologiques
Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response to cancer. It has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate for lab experiments is that it has been extensively studied and characterized, so there is a wealth of information available on its properties and mechanisms of action. However, one limitation is that it can be difficult to obtain in large quantities, which can make it challenging to perform large-scale experiments.
Orientations Futures
There are several potential future directions for the study of Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate. One area of interest is the development of new formulations or delivery methods that could improve its efficacy and reduce side effects. Another area of interest is the investigation of its potential in combination with other anti-cancer agents, particularly immunotherapies. Finally, there is ongoing research into the underlying mechanisms of HDAC inhibition, which could lead to the development of new HDAC inhibitors with improved properties and efficacy.
Méthodes De Synthèse
The synthesis of Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate involves several steps, starting with the reaction of 5-hydroxymethyl-2-furaldehyde with ethyl acetoacetate to form 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid ethyl ester. This intermediate is then treated with methyl iodide to form the final product, Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate. The overall yield of this synthesis method is around 36%.
Applications De Recherche Scientifique
Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate has been extensively studied for its potential applications in the treatment of cancer. It has been shown to have significant anti-tumor activity in preclinical studies, particularly in hematological malignancies such as lymphoma and leukemia. It has also been investigated for its potential in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
Propriétés
Numéro CAS |
155526-77-5 |
|---|---|
Nom du produit |
Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate |
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-10-6(9)5-2-4(3-8)7-11-5/h5,8H,2-3H2,1H3 |
Clé InChI |
LBPCNNHNCQXJJR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC(=NO1)CO |
SMILES canonique |
COC(=O)C1CC(=NO1)CO |
Synonymes |
5-Isoxazolecarboxylic acid, 4,5-dihydro-3-(hydroxymethyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




